molecular formula C9H12FNO B8032427 2-[(Ethylamino)methyl]-3-fluorophenol

2-[(Ethylamino)methyl]-3-fluorophenol

Cat. No.: B8032427
M. Wt: 169.20 g/mol
InChI Key: JHWRLTFUGFHIPR-UHFFFAOYSA-N
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Description

2-[(Ethylamino)methyl]-3-fluorophenol is a fluorinated aromatic compound characterized by a phenol core substituted with a fluorine atom at the 3-position and an ethylamino-methyl group at the 2-position. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol. This compound is marketed by CymitQuimica as a high-value fluorinated building block, priced at €684.00 per gram, indicating its specialized applications in pharmaceuticals, agrochemicals, or advanced materials .

Properties

IUPAC Name

2-(ethylaminomethyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-11-6-7-8(10)4-3-5-9(7)12/h3-5,11-12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWRLTFUGFHIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylamino)methyl]-3-fluorophenol typically involves the reaction of 3-fluorophenol with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

3-Fluorophenol+EthylamineThis compound\text{3-Fluorophenol} + \text{Ethylamine} \rightarrow \text{this compound} 3-Fluorophenol+Ethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atom in the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-[(Ethylamino)methyl]-3-fluorophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Ethylamino)methyl]-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(Ethylcarbamoyl)-4-fluorobenzeneboronic acid

  • Molecular Formula: C₉H₁₀BFNO₃
  • Key Functional Groups : Boronic acid (–B(OH)₂), fluorine, ethylcarbamoyl (–NHC(O)CH₂CH₃).
  • Comparison: Reactivity: The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in 2-[(Ethylamino)methyl]-3-fluorophenol. Fluorine Effects: The 4-fluoro substituent directs electrophilic substitution reactions, while the 3-fluoro group in the target compound may enhance phenol acidity (pKa reduction) and metabolic stability .

Methyl 2-{2-[(E)-(2-hydroxy-3-methoxybenzylidene)amino]ethylamino}cyclopentene-1-carbodithioate

  • Molecular Formula : C₁₉H₂₃N₂O₂S₂
  • Key Functional Groups : Schiff base (C=N), methoxy (–OCH₃), dithiocarbamate (–S–C(=S)–S–).
  • Comparison: Hydrogen Bonding: The Schiff base forms intramolecular O–H⋯N and N–H⋯S hydrogen bonds, stabilizing its planar structure. In contrast, this compound may exhibit intermolecular H-bonding via its phenol –OH and ethylamino groups . Electron Effects: The methoxy group in the Schiff base donates electron density to the aromatic ring, whereas the 3-fluoro substituent in the target compound withdraws electron density, altering reactivity toward electrophiles or metal coordination .

Functional Analogues

Fluorinated Aromatic Amines in Patents

  • Example: Compounds from EP 4 374 877 A2 (e.g., (2S)-2-[2-[2,3-difluoro-4-phenoxy]ethylamino]butanedioic acid).
  • Comparison: Structural Complexity: Patent compounds are larger, polyfunctional molecules with fluorophenol moieties embedded in spirocyclic or trifluoromethyl-pyrimidine systems.

Fluorinated Acrylate Polymers

  • Example: 2-[[(Heptadecafluorooctyl)sulfonyl]methylamino]ethyl 2-propenoate (CAS 71487-20-2).
  • Comparison: Polymer vs. Small Molecule: These acrylates are polymerizable fluorinated surfactants, diverging sharply from the small-molecule phenolic structure of the target compound. Fluorine Role: Both leverage fluorine for hydrophobicity and chemical resistance, but the target compound’s fluorine likely enhances acidity or binding specificity in molecular interactions .

Research Findings and Implications

  • Fluorine Positioning: The 3-fluoro substituent in this compound likely increases phenolic acidity compared to non-fluorinated analogues, a critical factor in proton-dependent biological interactions (e.g., enzyme inhibition) .
  • Ethylamino Flexibility: The ethylamino-methyl group may enhance solubility in polar solvents, a trait shared with patent compounds but absent in rigid Schiff bases .
  • Synthetic Utility: Unlike boronic acid derivatives, the target compound lacks cross-coupling reactivity but offers a simpler scaffold for derivatization via phenol –OH or amine groups .

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